molecular formula C19H16ClNO3 B14992837 N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992837
M. Wt: 341.8 g/mol
InChI Key: ALFZAVXBRQUMJK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-3-12-5-7-17-14(8-12)16(22)10-18(24-17)19(23)21-13-6-4-11(2)15(20)9-13/h4-10H,3H2,1-2H3,(H,21,23)

InChI Key

ALFZAVXBRQUMJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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